molecular formula C17H16FN3O2S B2487893 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097873-34-0

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2487893
CAS No.: 2097873-34-0
M. Wt: 345.39
InChI Key: CWYYORDZIZBFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H16FN3O2S and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Activities :

    • Compounds with similar structures have been explored for their anticonvulsant activities. For instance, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-diones were prepared and evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are common models for identifying anticonvulsant candidates. These molecules exhibited more potency and less neurotoxicity than reference antiepileptic drugs such as phenytoin and ethosuximide (Malik et al., 2014).
  • Peripheral Benzodiazepine Receptor (PBR) Study :

    • Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). The distribution of radioactivity from these compounds in rats paralleled the known localization of PBRs, making them potential candidates for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
  • Antisecretory Action Study :

    • Research on TAK-438, a compound similar in structure, has shown potent and longer-lasting inhibitory effects than lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. TAK-438’s accumulation and slow clearance from the gastric tissue contribute to its significant antisecretory activity, offering a novel approach to treat acid-related diseases (Hori et al., 2011).
  • Preclinical Assessment of Drug-Drug Interaction Potential :

    • GNE-617, a structurally related compound, is being explored as a potential treatment for human cancers. It has shown acceptable preclinical properties and projected human pharmacokinetics and dose estimates, with studies indicating a low to moderate potential for drug-drug interactions, highlighting its therapeutic potential (Liederer et al., 2019).
  • GABAA Receptor Modulation :

    • Some novel imidazolones and pyrrolones have been synthesized and tested for their anxiolytic properties due to modulation of the GABAA receptor response. These compounds exhibited significant pharmacological activity without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-14-5-1-4-8-17(14)24(22,23)20-10-9-13(11-20)21-12-19-15-6-2-3-7-16(15)21/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYORDZIZBFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.